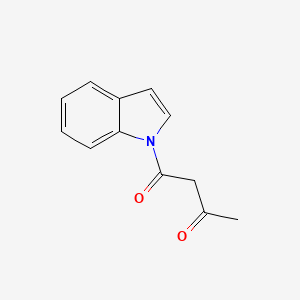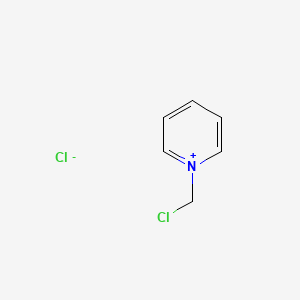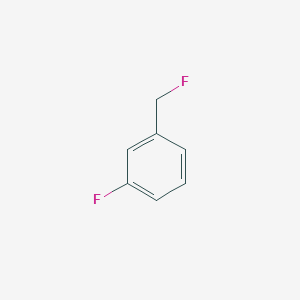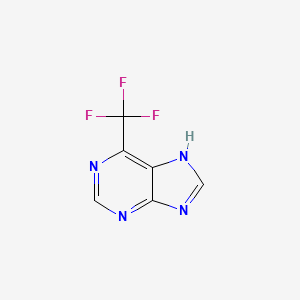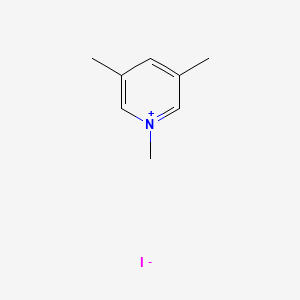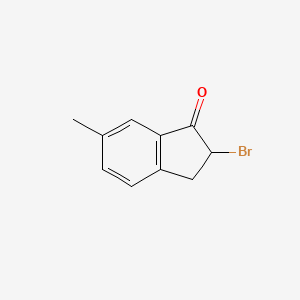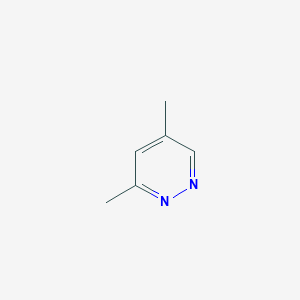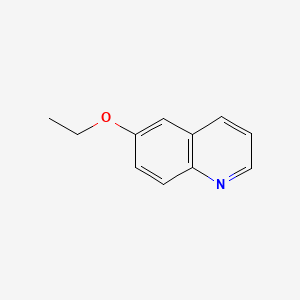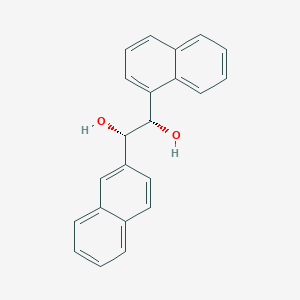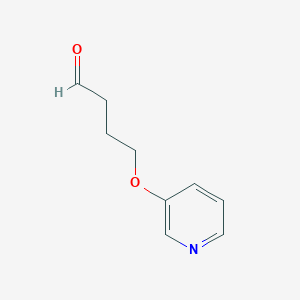
4-(Pyridin-3-yloxy)butanal
Descripción general
Descripción
4-(Pyridin-3-yloxy)butanal, also known as PYB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. PYB is a versatile compound that can be used in the synthesis of various biologically active molecules. In
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-3-yloxy)butanal is not fully understood. However, studies have suggested that 4-(Pyridin-3-yloxy)butanal can inhibit the activity of the proteasome by binding to its active site. This leads to the accumulation of misfolded and damaged proteins, which ultimately results in cell death. 4-(Pyridin-3-yloxy)butanal has also been shown to induce apoptosis, a programmed cell death process that plays a crucial role in the regulation of cell growth and development.
Efectos Bioquímicos Y Fisiológicos
4-(Pyridin-3-yloxy)butanal has been shown to have various biochemical and physiological effects. Studies have demonstrated that 4-(Pyridin-3-yloxy)butanal can inhibit the growth of cancer cells, induce cell death, and reduce tumor size in animal models. 4-(Pyridin-3-yloxy)butanal has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, 4-(Pyridin-3-yloxy)butanal has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Pyridin-3-yloxy)butanal is a versatile compound that can be easily synthesized and used as a building block in the synthesis of various biologically active molecules. 4-(Pyridin-3-yloxy)butanal is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-(Pyridin-3-yloxy)butanal has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. Furthermore, 4-(Pyridin-3-yloxy)butanal can be toxic at high concentrations, which can affect the viability of cells in vitro.
Direcciones Futuras
4-(Pyridin-3-yloxy)butanal has significant potential for future research in the field of medicinal chemistry. Further studies are needed to explore its mechanism of action and to identify its molecular targets. Additionally, the anticancer properties of 4-(Pyridin-3-yloxy)butanal need to be further investigated in preclinical and clinical studies. Furthermore, the use of 4-(Pyridin-3-yloxy)butanal as a building block in the synthesis of novel biologically active molecules needs to be explored further. Finally, the development of more efficient and cost-effective synthesis methods for 4-(Pyridin-3-yloxy)butanal can facilitate its use in industrial applications.
Conclusion
In conclusion, 4-(Pyridin-3-yloxy)butanal is a versatile compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. 4-(Pyridin-3-yloxy)butanal can be easily synthesized and used as a building block in the synthesis of various biologically active molecules. 4-(Pyridin-3-yloxy)butanal has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. However, further studies are needed to explore its mechanism of action and to identify its molecular targets. 4-(Pyridin-3-yloxy)butanal has significant potential for future research and development in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yloxy)butanal has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block in the synthesis of various biologically active molecules, such as inhibitors of protein kinases and histone deacetylases. 4-(Pyridin-3-yloxy)butanal has also been investigated for its anticancer properties. Studies have shown that 4-(Pyridin-3-yloxy)butanal can induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins.
Propiedades
IUPAC Name |
4-pyridin-3-yloxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-1-2-7-12-9-4-3-5-10-8-9/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOTYNWYMTXZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)butanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
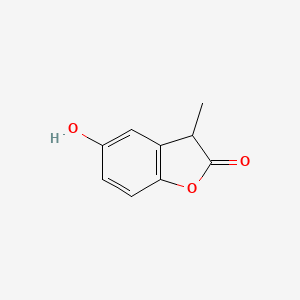
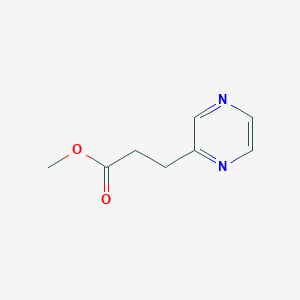
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
